Cas no 476439-20-0 (N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

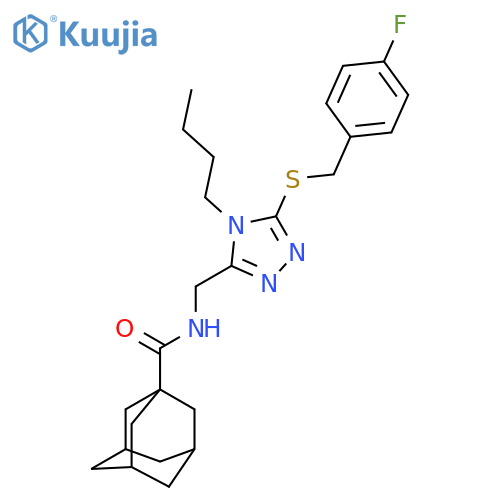

476439-20-0 structure

商品名:N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide

N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide

- (1s,3s)-N-((4-butyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

- F0528-1568

- N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- AKOS024580473

- N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- 476439-20-0

- Oprea1_748660

-

- インチ: 1S/C25H33FN4OS/c1-2-3-8-30-22(28-29-24(30)32-16-17-4-6-21(26)7-5-17)15-27-23(31)25-12-18-9-19(13-25)11-20(10-18)14-25/h4-7,18-20H,2-3,8-16H2,1H3,(H,27,31)

- InChIKey: BRZGPRWEWRTVSX-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC(=CC=1)F)C1=NN=C(CNC(C23CC4CC(CC(C4)C2)C3)=O)N1CCCC

計算された属性

- せいみつぶんしりょう: 456.23591102g/mol

- どういたいしつりょう: 456.23591102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 615

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0528-1568-20μmol |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-4mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-40mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-50mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-10mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-1mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-75mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-5μmol |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-3mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0528-1568-100mg |

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

476439-20-0 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ping Tong Food Funct., 2020,11, 628-639

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

476439-20-0 (N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量